

# cross-validation of spectroscopic data for alpha-(4-Biphenyl)benzylamine with literature

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## Compound of Interest

Compound Name: *alpha-(4-Biphenyl)benzylamine*

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## Spectroscopic Data Cross-Validation: $\alpha$ -(4-Biphenyl)benzylamine

This guide provides a comparative analysis of the spectroscopic data for  $\alpha$ -(4-Biphenyl)benzylamine against its simpler analog, Benzylamine. This cross-validation is intended for researchers, scientists, and drug development professionals to facilitate the characterization and identification of this compound. The inclusion of Benzylamine allows for a clear understanding of the spectroscopic impact of the biphenyl moiety.

## Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for  $\alpha$ -(4-Biphenyl)benzylamine and Benzylamine.

Table 1:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm
$\alpha$ -(4-Biphenyl)benzylamine	Data not available in the searched literature. The PubChem entry for this compound (CID 598124) indicates the availability of a $^{13}\text{C}$ NMR spectrum on SpectraBase.[1]
Benzylamine	Aromatic C: ~127-140 ppm, $\text{CH}_2$ : ~46 ppm (Data sourced from various databases and literature)

Table 2: Infrared (IR) Spectroscopy Data

Compound	Wavenumber ( $\text{cm}^{-1}$ )	Assignment
$\alpha$ -(4-Biphenyl)benzylamine	Data not available in the searched literature. The PubChem entry for this compound (CID 598124) indicates the availability of a vapor phase IR spectrum on SpectraBase.[1]	N-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-N stretch
Benzylamine	3372, 3303	N-H stretching (asymmetric and symmetric)[2]
~3000-3100	C-H aromatic stretching	
~1600, 1495, 1450	C=C aromatic ring stretching	
~1020-1250	C-N stretching	

Table 3: Mass Spectrometry (MS) Data

Compound	m/z	Assignment
$\alpha$ -(4-Biphenyl)benzylamine	259	Molecular Ion $[M]^+$
169	$[M - C_6H_5CHNH_2]^+$ (Biphenylmethyl cation)	
167	$[C_{13}H_9]^+$ (Fluorenyl cation)	
Benzylamine	107	Molecular Ion $[M]^+$
106	$[M-H]^+$	
91	$[C_7H_7]^+$ (Tropylium ion)	
77	$[C_6H_5]^+$ (Phenyl cation)	

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

**$^{13}C$  Nuclear Magnetic Resonance (NMR) Spectroscopy:** A sample of the compound is dissolved in a deuterated solvent (e.g.,  $CDCl_3$ ). The  $^{13}C$  NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 75 or 125 MHz for  $^{13}C$  nuclei. Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

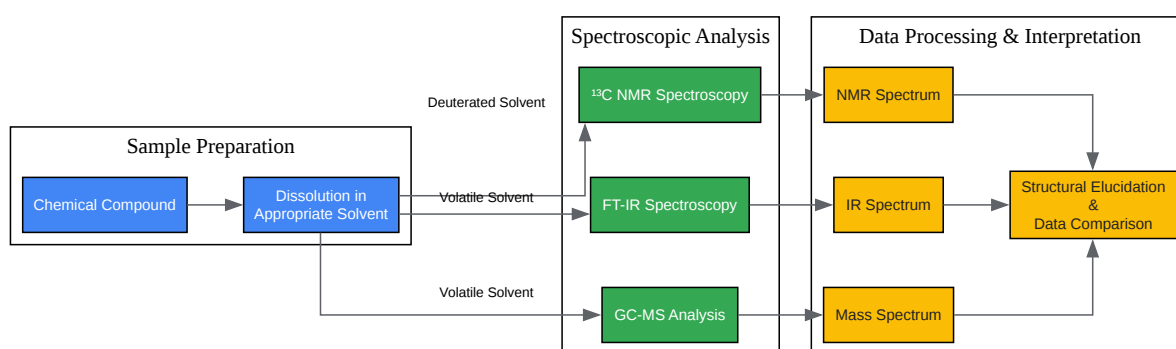
**Fourier-Transform Infrared (FT-IR) Spectroscopy:** For solid samples, the thin-film method is commonly used. The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a KBr or NaCl plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

**Gas Chromatography-Mass Spectrometry (GC-MS):** A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. A small volume of the sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs. The separated components then enter the mass spectrometer, where they are ionized (typically by electron

impact) and fragmented. The mass-to-charge ratio of the fragments is detected, producing a mass spectrum.

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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## References

- 1. alpha-(4-Biphenyl)benzylamine | C<sub>19</sub>H<sub>17</sub>N | CID 598124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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